molecular formula C13H17N5O B258198 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile

5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile

Cat. No. B258198
M. Wt: 259.31 g/mol
InChI Key: ZLEARBLDVWPXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile, also known as C646, is a small-molecule inhibitor that targets histone acetyltransferase (HAT) activity. This compound has gained significant attention in the scientific community due to its potential use in cancer research and therapy.

Mechanism of Action

5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile works by inhibiting the HAT activity of PCAF. HATs are enzymes that add acetyl groups to histone proteins, which can lead to changes in gene expression. PCAF is overexpressed in several types of cancer, and its activity has been linked to cancer cell growth and proliferation. By inhibiting PCAF, this compound can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting PCAF activity, it has been shown to induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. Additionally, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in lab experiments is its specificity for PCAF. Unlike other HAT inhibitors, this compound specifically targets PCAF, making it a valuable tool for studying the role of PCAF in cancer. However, one limitation of using this compound is its solubility in aqueous solutions. This compound is highly insoluble in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the use of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in cancer research and therapy. One potential direction is the development of this compound derivatives with improved solubility and potency. Additionally, this compound could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy.

Synthesis Methods

The synthesis of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile involves several steps, starting with the reaction of 2-isopropyl-4,5-dimethyl-oxazole with ethyl cyanoacetate. This reaction results in the formation of 2-isopropyl-5-methyl-4-oxazolecarbonitrile, which is then reacted with 3-aminopropylimidazole to produce this compound. The final product is purified through column chromatography to obtain a white powder.

Scientific Research Applications

5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been extensively studied for its potential use in cancer research and therapy. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is overexpressed in several types of cancer. By inhibiting PCAF, this compound can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-propan-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C13H17N5O/c1-10(2)12-17-11(8-14)13(19-12)16-4-3-6-18-7-5-15-9-18/h5,7,9-10,16H,3-4,6H2,1-2H3

InChI Key

ZLEARBLDVWPXKL-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N

Canonical SMILES

CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N

Origin of Product

United States

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